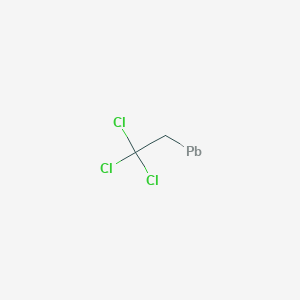![molecular formula C23H29Cl3N2Zn B14461877 3H-Indolium, 2-[2-[4-(diethylamino)phenyl]ethenyl]-1,3,3-trimethyl-, trichlorozincate(1-) CAS No. 72102-51-3](/img/structure/B14461877.png)
3H-Indolium, 2-[2-[4-(diethylamino)phenyl]ethenyl]-1,3,3-trimethyl-, trichlorozincate(1-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3H-Indolium, 2-[2-[4-(diethylamino)phenyl]ethenyl]-1,3,3-trimethyl-, trichlorozincate(1-) is a chemical compound known for its vibrant coloration and utility in various scientific applications. This compound is often used in the field of dye chemistry due to its intense color properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Indolium, 2-[2-[4-(diethylamino)phenyl]ethenyl]-1,3,3-trimethyl-, trichlorozincate(1-) typically involves the condensation of p-N,N-diethylaminobenzaldehyde with 1,3,3-trimethyl-2-methyleneindoline . The reaction is carried out under acidic conditions to facilitate the formation of the indolium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques to remove any impurities .
化学反応の分析
Types of Reactions
3H-Indolium, 2-[2-[4-(diethylamino)phenyl]ethenyl]-1,3,3-trimethyl-, trichlorozincate(1-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced indolium derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indolium nitrogen.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of indolium oxides, while reduction can produce indolium hydrides .
科学的研究の応用
3H-Indolium, 2-[2-[4-(diethylamino)phenyl]ethenyl]-1,3,3-trimethyl-, trichlorozincate(1-) has a wide range of applications in scientific research:
Chemistry: Used as a dye in various chemical reactions and processes.
Biology: Employed in staining techniques for biological specimens.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of colored materials and textiles.
作用機序
The mechanism of action of 3H-Indolium, 2-[2-[4-(diethylamino)phenyl]ethenyl]-1,3,3-trimethyl-, trichlorozincate(1-) involves its interaction with molecular targets through its indolium core. The compound can interact with various biological molecules, leading to changes in their structure and function. The pathways involved in these interactions are still under investigation, but they are believed to involve electron transfer and binding to specific receptors .
類似化合物との比較
Similar Compounds
Basic Violet 16: Another indolium-based dye with similar coloration properties.
Aizen Cathilon Red 5BH: A related compound used in dyeing applications.
Apollo Cationic Red Violet 3R: Similar in structure and used in textile dyeing.
Uniqueness
What sets 3H-Indolium, 2-[2-[4-(diethylamino)phenyl]ethenyl]-1,3,3-trimethyl-, trichlorozincate(1-) apart is its unique combination of chemical stability, vibrant coloration, and versatility in various applications. Its ability to undergo multiple types of chemical reactions also makes it a valuable compound in research and industry .
特性
CAS番号 |
72102-51-3 |
|---|---|
分子式 |
C23H29Cl3N2Zn |
分子量 |
505.2 g/mol |
IUPAC名 |
N,N-diethyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;trichlorozinc(1-) |
InChI |
InChI=1S/C23H29N2.3ClH.Zn/c1-6-25(7-2)19-15-12-18(13-16-19)14-17-22-23(3,4)20-10-8-9-11-21(20)24(22)5;;;;/h8-17H,6-7H2,1-5H3;3*1H;/q+1;;;;+2/p-3 |
InChIキー |
WXSSNDARIOZSOI-UHFFFAOYSA-K |
正規SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC2=[N+](C3=CC=CC=C3C2(C)C)C.Cl[Zn-](Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[[(6-Methylpyridin-2-yl)amino]-phosphonomethyl]phosphonic acid](/img/structure/B14461804.png)
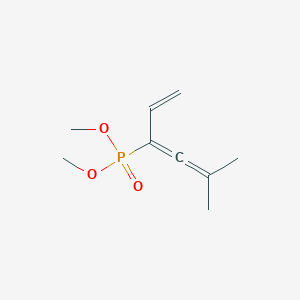
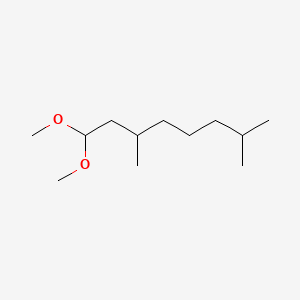

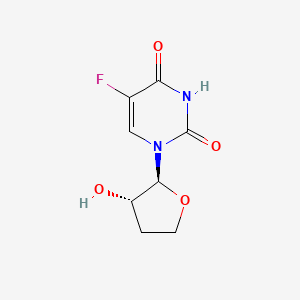



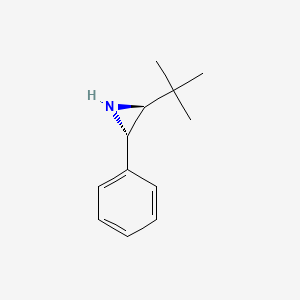
![1-[(Phenylsulfanyl)methyl]-2-naphthol](/img/structure/B14461855.png)

![Chloro-[2,2,2-tribromo-1-(4-tert-butyl-2-chlorophenyl)ethoxy]phosphinate](/img/structure/B14461863.png)
